methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate
Description
Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is a quinazolinone derivative characterized by a bromine atom at the 6-position, a phenyl group at the 4-position, and a methyl acetate moiety at the 3-position of the quinazolinone core. Its synthesis typically involves cyclization of substituted anthranilic acid derivatives followed by functionalization with ester groups .
Properties
IUPAC Name |
methyl 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-23-15(21)10-20-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESCDCDSTRCJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common route may include the reaction of 6-bromo-2-oxo-4-phenylquinazoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazolinones.
Scientific Research Applications
Medicinal Chemistry
Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity : The compound exhibits promising results against several cancer cell lines. For instance, derivatives have shown IC50 values as low as 5.9 µM against A549 lung adenocarcinoma cells, indicating strong antiproliferative properties.
| Study | Cell Line | IC50 Value |
|---|---|---|
| 1 | A549 | 5.9 µM |
| 2 | SW480 | 2.3 µM |
| 3 | MCF7 | 5.65 µM |
These findings suggest that structural modifications to quinazolinone derivatives can enhance their biological efficacy.
The compound has demonstrated various biological activities relevant in medicinal chemistry:
- Anti-inflammatory Properties : Similar compounds have been shown to inhibit cyclooxygenases and other enzymes involved in inflammatory pathways.
- Antiplatelet Activity : Inhibition of platelet aggregation has been observed, indicating potential cardiovascular benefits.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new materials and chemical processes. Its role as an intermediate in the synthesis of more complex molecules makes it valuable in industrial chemistry.
Case Studies and Research Findings
Several studies have explored the biological activity of related quinazolinone compounds:
| Study Reference | Compound | Activity Observed |
|---|---|---|
| Quinazolinone Derivatives | Anticancer activity with IC50 values ranging from 2.3 to 5.9 µM | |
| Triazoloquinazolinones | Potential inhibitors for various cancer types |
These case studies highlight the importance of structural modifications in enhancing the biological activity of quinazolinone derivatives.
Mechanism of Action
The mechanism of action of methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of quinazolinone derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ester vs. Amide Groups : Replacement of the methyl acetate group with a benzylamide (2b) introduces hydrogen-bonding capacity, which may improve target binding affinity .
- Aromatic vs.
Table 2: Yield and Conditions Comparison
Biological Activity
Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is , featuring a bromine atom, a carbonyl group, and a phenyl ring. The synthesis typically involves the condensation of 6-bromo-2-oxo-4-phenylquinazoline with methyl bromoacetate in the presence of a base like potassium carbonate, often in dimethylformamide (DMF) at elevated temperatures.
Biological Activity Overview
This compound exhibits various biological activities that are relevant in medicinal chemistry:
-
Anticancer Activity :
- The compound has shown promising results against various cancer cell lines. For instance, studies have indicated that derivatives of quinazolinones can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, similar compounds have demonstrated IC50 values as low as 5.9 µM against A549 lung adenocarcinoma cells, suggesting strong antiproliferative effects .
- Anti-inflammatory Properties :
- Antiplatelet Activity :
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenases and other enzymes involved in inflammatory pathways.
- Induction of Apoptosis : The compound's ability to trigger apoptosis in cancer cells is likely mediated by its interaction with cellular signaling pathways that regulate cell survival and death.
Case Studies and Research Findings
Several research studies have investigated the biological activity of related quinazolinone compounds:
| Study | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| 6n | A549 | 5.9 µM | |
| 6n | SW480 | 2.3 µM | |
| 6n | MCF7 | 5.65 µM | |
| 6-AQ | Platelets | Inhibition observed |
These findings indicate that structural modifications can significantly enhance the biological efficacy of quinazolinone derivatives.
Q & A
Basic: What are the critical steps and challenges in synthesizing methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate?
Answer:
The synthesis typically involves a multi-step protocol:
- Step 1: Condensation of 2-amino-N-benzyl-5-bromobenzamide with benzaldehyde under microwave irradiation (100°C, 1 hour) to form the quinazolinone core .
- Step 2: Bromination or functionalization at the 6-position, though specific bromination conditions for this compound require optimization (e.g., using NBS or direct incorporation of brominated precursors).
- Step 3: Esterification of the acetic acid side chain using methylating agents like methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in acetone) .
Key Challenges:
- Regioselectivity: Ensuring bromination occurs exclusively at the 6-position requires careful control of reaction stoichiometry and temperature .
- Purity: By-products from incomplete cyclization or esterification must be removed via column chromatography (e.g., 20–30% ethyl acetate in hexane) .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- 1H NMR Spectroscopy: Critical for verifying the quinazolinone core and substituents. For example, signals at δ 8.30 ppm (d, J=2.4 Hz) confirm aromatic protons adjacent to bromine, while δ 5.18 ppm (s) corresponds to the benzyl group .
- LC-MS: Validates molecular weight (e.g., m/z = 391/393 [M]⁺ for brominated derivatives) and detects impurities .
- IR Spectroscopy: Confirms carbonyl groups (C=O stretches at ~1700 cm⁻¹) and ester functionalities .
Advanced: How do substituents (e.g., bromo, phenyl) influence the compound’s reactivity in downstream modifications?
Answer:
- Bromine: Enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the phenyl group at the 4-position may limit access to the 6-bromo site .
- Phenyl Group: Electron-donating effects stabilize the quinazolinone core but may reduce solubility in polar solvents, complicating reaction workups .
Methodological Insight: Substituent effects can be probed via Hammett plots or computational modeling (DFT) to predict reactivity trends .
Advanced: What strategies mitigate side reactions during the synthesis of brominated quinazolinone derivatives?
Answer:
- Temperature Control: Lower temperatures (0–25°C) reduce undesired di-bromination .
- Protecting Groups: Temporarily shield reactive sites (e.g., using tert-butoxycarbonyl for amines) during bromination .
- Catalytic Systems: Palladium catalysts improve selectivity in cross-coupling steps, minimizing by-products .
Basic: How is the quinazolinone core stabilized under varying pH conditions?
Answer:
- Acidic Conditions: Protonation of the carbonyl oxygen increases ring strain, potentially leading to hydrolysis. Stability tests in HCl (0.1–1 M) show degradation above pH 2 .
- Basic Conditions: The ester group undergoes saponification (e.g., in NaOH), requiring neutral or mildly acidic workup conditions (pH 5–7) .
Advanced: How can researchers design biological activity studies for this compound?
Answer:
- Target Identification: Use molecular docking to predict interactions with kinases or DNA repair enzymes, leveraging the bromophenyl moiety’s affinity for hydrophobic binding pockets .
- In Vitro Assays:
- Validation: Confirm binding mechanisms with SPR or ITC to quantify thermodynamic parameters (ΔG, Kd) .
Advanced: What computational tools aid in predicting the compound’s physicochemical properties?
Answer:
- LogP Calculation: Software like MarvinSuite or ACD/Labs predicts lipophilicity (estimated LogP = 3.2), critical for bioavailability studies .
- pKa Estimation: The quinazolinone nitrogen has a predicted pKa of ~5.5, influencing solubility at physiological pH .
- DFT Modeling: Optimizes geometry for docking studies and identifies reactive sites for functionalization .
Basic: What are common impurities encountered during synthesis, and how are they characterized?
Answer:
- By-Products:
- Mitigation: Gradient elution in HPLC (C18 column, acetonitrile/water) separates impurities for structural analysis .
Advanced: How does solvent choice impact the compound’s stability in long-term storage?
Answer:
- Polar Aprotic Solvents (DMSO, DMF): Stabilize the ester group but may induce crystallization at low temperatures .
- Non-Polar Solvents (Hexane): Reduce hydrolysis but risk precipitation.
- Recommendation: Store in anhydrous DMSO at -20°C, with stability confirmed via monthly NMR checks .
Advanced: What synthetic routes enable scalability while maintaining yield and purity?
Answer:
- Flow Chemistry: Continuous synthesis reduces reaction time (e.g., from 18 hours to 2 hours) and improves reproducibility .
- Microwave Assistance: Enhances cyclization efficiency (85% yield vs. 65% conventional heating) .
- Green Chemistry: Replace DMSO with cyclopentyl methyl ether (CPME) for safer solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
